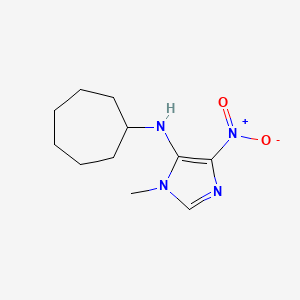
N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cycloheptyl group, a methyl group, and a nitro group attached to the imidazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . This method is efficient and provides good yields of the desired imidazole derivatives.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. The use of catalytic systems, such as Schiff’s base complex nickel catalysts, enables efficient one-pot synthesis of trisubstituted imidazoles . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cycloheptyl-1-methyl-4-amino-1H-imidazol-5-amine, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it valuable in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A substituted imidazole used as a proton pump inhibitor for treating gastric acid-related conditions.
Thiabendazole: An imidazole derivative used as an anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-cycloheptyl-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H18N4O2/c1-14-8-12-10(15(16)17)11(14)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3 |
InChI Key |
JWYUYVBTZNFCEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NC2CCCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


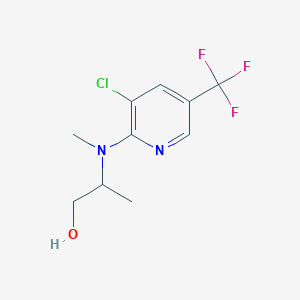
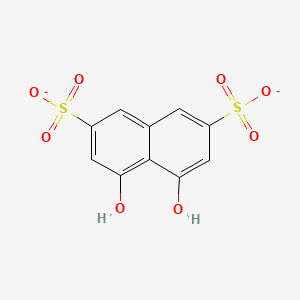
![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)
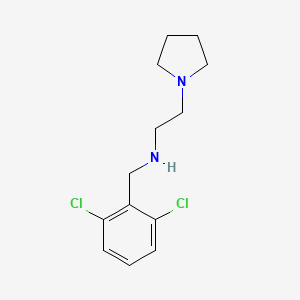

![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
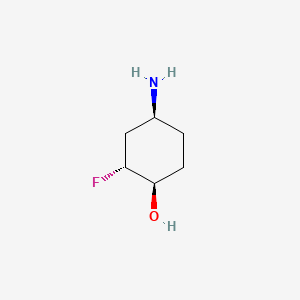
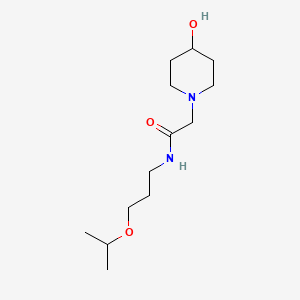
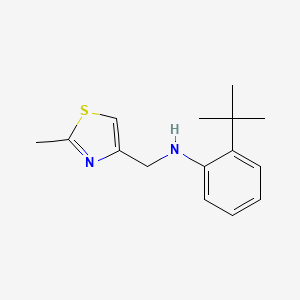
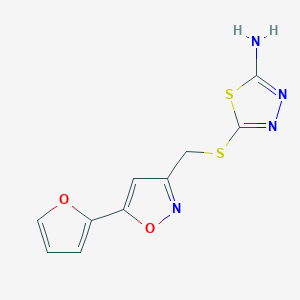
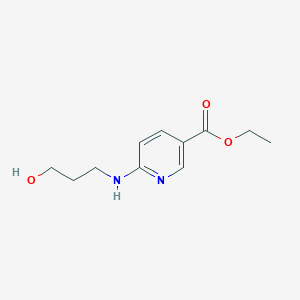
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
